molecular formula C4H5N5O2 B072228 4-Nitropyridazine-3,5-diamine CAS No. 1557-18-2

4-Nitropyridazine-3,5-diamine

Cat. No. B072228
CAS RN: 1557-18-2
M. Wt: 155.12 g/mol
InChI Key: DMOJXKMTUUJBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitropyridazine-3,5-diamine, also known as NPD, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. NPD belongs to the class of nitroaromatic compounds and has a molecular formula of C5H5N5O2.

Mechanism Of Action

The mechanism of action of 4-Nitropyridazine-3,5-diamine is not well understood. However, studies have suggested that 4-Nitropyridazine-3,5-diamine may act as a potent inhibitor of certain enzymes, such as tyrosine kinases, which play a critical role in cell signaling pathways. 4-Nitropyridazine-3,5-diamine has also been shown to exhibit antibacterial and antifungal activity, suggesting that it may disrupt the cell membrane or inhibit the synthesis of essential biomolecules.

Biochemical And Physiological Effects

Studies have shown that 4-Nitropyridazine-3,5-diamine exhibits a range of biochemical and physiological effects. 4-Nitropyridazine-3,5-diamine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, 4-Nitropyridazine-3,5-diamine has been shown to exhibit anti-inflammatory activity, suggesting that it may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Nitropyridazine-3,5-diamine is its versatility in scientific research applications. 4-Nitropyridazine-3,5-diamine can be easily synthesized and has a diverse range of applications in organic synthesis, material science, and biological research. However, one of the limitations of 4-Nitropyridazine-3,5-diamine is its toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 4-Nitropyridazine-3,5-diamine. One direction is the development of novel synthetic methods for the production of 4-Nitropyridazine-3,5-diamine and its derivatives. Another direction is the investigation of 4-Nitropyridazine-3,5-diamine's potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, future research may focus on the development of new applications for 4-Nitropyridazine-3,5-diamine in material science and electronics.
Conclusion:
In conclusion, 4-Nitropyridazine-3,5-diamine has a diverse range of applications in scientific research. Its versatility in organic synthesis, material science, and biological research has made it an important compound in the scientific community. Despite its toxicity, 4-Nitropyridazine-3,5-diamine has shown potential as a therapeutic agent for various diseases and has been used as a probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 4-Nitropyridazine-3,5-diamine and to explore its potential in various applications.

Synthesis Methods

The synthesis of 4-Nitropyridazine-3,5-diamine is a multi-step process that involves the reaction of pyridazine with nitric acid and sulfuric acid. The first step involves the nitration of pyridazine with nitric acid, followed by the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the diazotization of the amino group and coupling with a nitro group to form 4-Nitropyridazine-3,5-diamine.

Scientific Research Applications

4-Nitropyridazine-3,5-diamine has been extensively studied for its diverse range of applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. 4-Nitropyridazine-3,5-diamine has also been used in the development of organic electronic devices, such as OLEDs and solar cells. Additionally, 4-Nitropyridazine-3,5-diamine has been used as a probe for the detection of metal ions in biological and environmental samples.

properties

CAS RN

1557-18-2

Product Name

4-Nitropyridazine-3,5-diamine

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

4-nitropyridazine-3,5-diamine

InChI

InChI=1S/C4H5N5O2/c5-2-1-7-8-4(6)3(2)9(10)11/h1H,(H4,5,6,8)

InChI Key

DMOJXKMTUUJBQQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=N1)N)[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=C(N=N1)N)[N+](=O)[O-])N

synonyms

3,5-Pyridazinediamine, 4-nitro-

Origin of Product

United States

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